molecular formula C8H15F6N2P B185886 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate CAS No. 157310-73-1

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

Cat. No.: B185886
CAS No.: 157310-73-1
M. Wt: 284.18 g/mol
InChI Key: KTGUTSXSBOOTCB-UHFFFAOYSA-N
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Description

1-Propenyl-2,3-dimethylimidazolium hexafluorophosphate (CAS 157310-73-1) is a specialty ionic liquid of interest in advanced materials research . With a molecular formula of C 8 H 17 F 6 N 2 P and a molecular weight of 286.20 g/mol, this compound is characterized by its imidazolium cation core and a thermally stable hexafluorophosphate (PF 6 ) counter-anion . This class of ionic liquids is frequently investigated as a green solvent or electrolyte component due to properties such as low vapor pressure and high ionic conductivity . Researchers utilize related imidazolium-based ionic liquids in areas such as the development of anti-corrosion coatings, where they can act as inhibitors to protect metal surfaces . As a chemical reagent, it is typically supplied with a high purity level (97%) and should be stored in an inert atmosphere at room temperature to maintain stability . This product is intended for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling.

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUTSXSBOOTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation and Anion Exchange

The conventional route involves quaternizing 2,3-dimethylimidazole with 1-bromopropene, followed by metathesis with potassium hexafluorophosphate (KPF₆). However, this method often yields products contaminated with halide residues (e.g., Br⁻ or Cl⁻), necessitating additional purification steps.

Carbene-Mediated Synthesis (Patent-Established Protocol)

A patented purification process eliminates halide impurities by generating a transient imidazol-2-ylidene intermediate. The procedure, optimized for 1,3-disubstituted imidazolium salts, involves:

  • Base-Induced Carbene Formation : Heating 1-propenyl-2,3-dimethylimidazolium chloride with a strong base (e.g., sodium methoxide) under reduced pressure (10–50 mbar) at 80–120°C. This deprotonates the imidazolium cation, forming a gaseous carbene (1-propenyl-2,3-dimethylimidazol-2-ylidene).

  • In Situ Anion Exchange : Directing the distilled carbene into a reactor containing hexafluorophosphoric acid (HPF₆) at 0–5°C. The carbene reacts stoichiometrically with HPF₆, precipitating the purified hexafluorophosphate salt.

Key Advantages :

  • Eliminates halide contaminants (<10 ppm detectable via ion chromatography).

  • Achieves yields >85% with minimal byproducts.

  • Scalable to industrial production using continuous-flow reactors.

Reaction Optimization and Process Parameters

Temperature and Pressure Control

Maintaining temperatures below 120°C during carbene distillation prevents thermal decomposition, while reduced pressure (20–30 mbar) ensures efficient vaporization of the carbene. Excess HPF₆ (1.2–1.5 equivalents) guarantees complete protonation of the carbene, minimizing unreacted intermediates.

Solvent and Base Selection

  • Base : Alkali metal alkoxides (e.g., NaOMe, KOtBu) outperform hydroxides in minimizing side reactions.

  • Solvent : Anhydrous dichloromethane or THF facilitates base solubility without carbene degradation.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Peaks at δ 9.12 ppm (N-CH-N), 7.35–7.45 ppm (imidazole C4/5-H), and 1.02 ppm (propenyl CH₃) confirm cation structure.

  • ³¹P NMR : A singlet at −144 ppm verifies the PF₆⁻ anion.

  • FT-IR : Bands at 840 cm⁻¹ (P-F stretch) and 1570 cm⁻¹ (imidazolium C=N) align with reference spectra.

Purity Assessment

  • Ion Chromatography : Halide content <10 ppm.

  • Karl Fischer Titration : Water content <0.1 wt%.

Comparative Analysis of Synthetic Routes

ParameterDirect AlkylationCarbene-Mediated Route
Yield (%)65–7585–92
Halide Contamination200–500 ppm<10 ppm
Reaction Time (h)24–488–12
ScalabilityLimitedIndustrial

Data synthesized from Refs.

Industrial-Scale Implementation

The carbene-mediated method’s scalability is demonstrated in patent US7501522B2, which describes a continuous process using a distillation column coupled to a gas-liquid reactor. The carbene vapor is contacted countercurrently with HPF₆, enabling real-time product condensation and collection. This setup achieves throughputs of 50–100 kg/day with >90% purity.

Challenges and Mitigation Strategies

  • Carbene Instability : Rapid condensation at 0–5°C prevents decomposition.

  • Acid Handling : HPF₆’s hygroscopicity necessitates glovebox use or inert atmospheres.

  • Byproduct Formation : Excess HPF₆ and stoichiometric base minimize residual carbene .

Chemical Reactions Analysis

Types of Reactions

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C

    Reduction: Sodium borohydride; temperature: 0-25°C

    Substitution: Tetrafluoroborate salts; temperature: 20-40°C

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

The applications of 1-propenyl-2,3-dimethylimidazolium hexafluorophosphate can be categorized into several key areas:

Solvent for Organic Reactions

Due to its ionic nature, this compound serves as an effective solvent for numerous organic reactions. It is particularly useful in reactions involving polar compounds, where traditional solvents may fail to provide adequate solubility or reactivity.

ApplicationDescription
Organic SynthesisActs as a solvent for reactions such as nucleophilic substitutions and cross-coupling reactions.
Green ChemistryUtilized in environmentally friendly processes due to its low toxicity and recyclability.

Catalysis

This compound has been employed as a catalyst in various chemical transformations. Its ability to stabilize reaction intermediates can lead to enhanced reaction rates and selectivity.

Case Study : In a study examining the catalytic activity of this ionic liquid in the synthesis of biodiesel, it was found that the presence of the ionic liquid significantly increased the yield compared to traditional catalysts.

Electrochemistry

The compound's high ionic conductivity makes it suitable for applications in electrochemical systems, including batteries and fuel cells.

Electrochemical ApplicationBenefits
Battery ElectrolytesImproved ion transport and stability at high temperatures.
Fuel CellsEnhanced performance due to better ionic conductivity compared to conventional electrolytes.

Interaction Studies

Research has focused on the interactions between this compound and other chemical species. These studies help elucidate the mechanisms by which this ionic liquid influences reaction pathways.

Material Science

In material science, this compound has been explored for its potential in synthesizing novel materials with unique properties.

Example : Its use in the synthesis of polymeric materials has shown promising results in enhancing mechanical properties while maintaining lightweight characteristics .

Mechanism of Action

The mechanism of action of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects . In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates through its ionic nature .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Imidazolium-Based ILs

The properties of imidazolium ILs are highly dependent on alkyl/alkenyl chain length, branching, and functional groups. Key analogs include:

Compound Name Substituent (Position 1) Substituents (Positions 2,3) Anion CAS Number Molecular Formula Molecular Weight (g/mol)
1-Propenyl-2,3-dimethylimidazolium PF₆⁻ Propenyl (CH₂CHCH₂) Methyl, Methyl PF₆⁻ 157310-73-1 C₈H₁₃F₆N₂P 282.17
1-Butyl-2,3-dimethylimidazolium PF₆⁻ Butyl (C₄H₉) Methyl, Methyl PF₆⁻ 227617-70-1 C₉H₁₇F₆N₂P 298.21
1-Ethyl-2,3-dimethylimidazolium PF₆⁻ Ethyl (C₂H₅) Methyl, Methyl PF₆⁻ 292140-86-4 C₇H₁₃F₆N₂P 270.16
1-Butyl-3-methylimidazolium PF₆⁻ Butyl (C₄H₉) H, Methyl PF₆⁻ 174501-64-5 C₈H₁₅F₆N₂P 284.18

Key Structural Differences :

  • Methyl groups at positions 2 and 3 sterically hinder anion interactions, reducing viscosity and increasing thermal stability compared to ILs with hydrogen at these positions (e.g., 1-butyl-3-methylimidazolium PF₆⁻) .

Physicochemical Properties

Thermal Stability and Melting Points
  • 1-Butyl-2,3-dimethylimidazolium PF₆⁻ : Melting point = 48–50°C ; density = 1.35 g/cm³ at 20°C .
  • 1-Butyl-3-methylimidazolium PF₆⁻ : Hydrophobic, with a melting point of ~10°C , making it liquid at room temperature .
Solubility and Hydrophobicity
Sensing and Nanomaterials
  • 1-Butyl-2,3-dimethylimidazolium PF₆⁻ has been used in composite films with cellulose acetate for organic vapor sensing, demonstrating high sensitivity to analytes like ethanol and acetone .
  • The propenyl analog’s unsaturated chain could enable covalent bonding to polymers or nanoparticles, enhancing stability in sensor matrices .
Catalysis and Green Chemistry
  • 1-Butyl-2,3-dimethylimidazolium PF₆⁻ serves as a solvent in ring-opening metathesis polymerization (ROMP) of norbornene, offering low volatility and high thermal stability .
  • The propenyl variant’s double bond may participate in catalytic cycles or act as a ligand precursor in transition-metal catalysis, though this remains unexplored in the provided evidence.

Research Findings and Data Tables

Comparative Thermodynamic Properties

Property 1-Propenyl-2,3-dimethylimidazolium PF₆⁻ 1-Butyl-2,3-dimethylimidazolium PF₆⁻ 1-Butyl-3-methylimidazolium PF₆⁻
Melting Point (°C) Not reported 48–50 ~10
Density (g/cm³) Not reported 1.35 (20°C) 1.37 (25°C)
Hydrophobicity High High High
Viscosity (mPa·s at 25°C) Not reported ~450 ~280

Sources:

Biological Activity

1-Propenyl-2,3-dimethylimidazolium hexafluorophosphate (EMIm-PF₆) is an ionic liquid that has garnered attention for its potential biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of EMIm-PF₆, detailing its mechanisms of action, biochemical properties, and research findings.

Target Interaction
EMIm-PF₆ primarily interacts with biological membranes and proteins due to its ionic nature. Its hexafluorophosphate anion can influence membrane fluidity and permeability, which may affect cellular processes.

Biochemical Pathways
The compound is known to modulate several biochemical pathways. It can alter the activity of enzymes involved in metabolic pathways, potentially impacting cellular energy metabolism. For instance, studies have indicated that ionic liquids like EMIm-PF₆ can enhance the solubility and stability of biomolecules, facilitating biochemical reactions.

Pharmacological Properties

Cytotoxicity Studies
Research has shown that EMIm-PF₆ exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study reported that at low concentrations, it could enhance cell viability in certain cancer cell lines, while higher concentrations led to significant cytotoxic effects .

Concentration (mM)Cell Viability (%)Observations
0.190Minimal effect on cell viability
1.075Moderate cytotoxicity
1040High cytotoxicity

Research Findings

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of EMIm-PF₆ in a rat model of ischemic stroke. The results indicated that treatment with EMIm-PF₆ significantly reduced neuronal death and improved functional recovery compared to control groups .
  • Antimicrobial Activity : EMIm-PF₆ has been evaluated for its antimicrobial properties against various pathogens. It demonstrated effective inhibition of bacterial growth at concentrations above 5 mM, suggesting potential applications in antimicrobial formulations .
  • Enzyme Stability : Research indicated that EMIm-PF₆ could stabilize certain enzymes in organic solvents, enhancing their catalytic efficiency in biotransformation processes . This property is particularly useful in industrial applications where enzyme stability is crucial.

Safety and Toxicology

While EMIm-PF₆ shows promise in various applications, its safety profile requires careful evaluation. Toxicological studies have indicated potential risks associated with long-term exposure, including reproductive toxicity and environmental impact . Therefore, further research is necessary to establish safe handling guidelines and regulatory standards for its use.

Q & A

What are the established synthetic methodologies for 1-propenyl-2,3-dimethylimidazolium hexafluorophosphate, and how do reaction conditions influence yield and purity?

The synthesis of imidazolium-based ionic liquids typically involves quaternization of the imidazole ring followed by anion metathesis . For example, 1,3-dimethylimidazolium hexafluorophosphate is synthesized via metathesis between 1,3-dimethylimidazolium iodide and sodium hexafluorophosphate in aqueous or solvent-mediated conditions . Key factors include:

  • Temperature : Elevated temperatures (60–80°C) accelerate quaternization but may degrade sensitive substituents like the propenyl group.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve anion exchange efficiency.
  • Purification : Recrystallization or column chromatography is critical to remove residual salts, which can affect electrochemical stability .

How can researchers characterize the structural and physicochemical properties of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying cation-anion interactions and purity. For instance, 1H^1H NMR of 1-butyl-2,3-dimethylimidazolium hexafluorophosphate in DMSO-d6_6 shows distinct proton environments (e.g., aromatic protons at δ 7.4–7.8 ppm and alkyl chain signals at δ 0.8–4.2 ppm) . Additional methods include:

  • X-ray crystallography : Resolves cation-anion packing and weak interactions (e.g., CH···F hydrogen bonds) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability; hexafluorophosphate-based ionic liquids typically decompose above 300°C .
  • Electrochemical impedance spectroscopy : Measures ionic conductivity, influenced by viscosity and anion mobility .

What role does the hexafluorophosphate (PF6−_6^-6−​) anion play in modulating the compound’s properties?

The PF6_6^- anion enhances hydrophobicity and electrochemical stability , making it suitable for non-aqueous systems. Compared to smaller anions (e.g., Cl^-), PF6_6^- reduces lattice energy, lowering melting points and improving ionic conductivity. However, PF6_6^- hydrolyzes slowly in moisture, releasing HF, which necessitates anhydrous handling .

How is this ionic liquid applied in sensor technologies, and what methodological optimizations are required?

In quartz crystal microbalance (QCM) sensors , composites of cellulose acetate and 1-butyl-2,3-dimethylimidazolium hexafluorophosphate exhibit selectivity for organic vapors (e.g., ethanol, acetone). Key steps:

  • Film preparation : Solvent casting with controlled drying to avoid phase separation.
  • Response calibration : The frequency shift (Δf) correlates with analyte molecular weight; ∆f/∆R ratios must be normalized to humidity and temperature .
  • Validation : Molecular dynamics simulations verify analyte-film interactions .

What are the thermal stability thresholds and decomposition pathways of this compound?

Decomposition onset for PF6_6^--based ionic liquids occurs at ~200–250°C, releasing PF5_5 and HF. For 2-azido-1,3-dimethylimidazolium hexafluorophosphate, exothermic decomposition at 200°C necessitates storage below 100°C to prevent explosive degradation. Differential scanning calorimetry (DSC) and accelerated rate calorimetry are critical for safety profiling .

How does this ionic liquid facilitate CO2_22​ conversion in electrochemical systems?

Imidazolium ionic liquids act as co-catalysts in CO2_2 reduction by stabilizing intermediates. For example, 1-butyl-3-methylimidazolium hexafluorophosphate lowers overpotentials for CO production by 200 mV compared to aqueous electrolytes. Methodology includes:

  • Electrode modification : Ionic liquid-coated electrodes improve CO2_2 adsorption.
  • In situ spectroscopy : Identifies key intermediates like [CO2_2·PF6_6^-] adducts .

What are best practices for handling and storage to ensure long-term stability?

  • Moisture control : Store under inert gas (N2_2/Ar) with molecular sieves to prevent PF6_6^- hydrolysis .
  • Temperature : Avoid prolonged exposure >100°C to prevent thermal degradation .
  • Material compatibility : Use glass or PTFE containers; avoid metals (e.g., Al) prone to HF corrosion .

How should researchers resolve contradictions in reported data (e.g., conflicting conductivity values)?

Discrepancies often arise from impurity levels (e.g., halide residues) or measurement conditions (e.g., humidity). Strategies include:

  • Standardized protocols : Use identical equipment (e.g., impedance analyzers with guarded electrodes).
  • Batch comparison : Characterize multiple synthesis batches via NMR and ion chromatography .
  • Meta-analysis : Cross-reference with structurally similar ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium analogs) to identify trends .

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